Mycobacterium Tuberculosis Inhibitor

Description

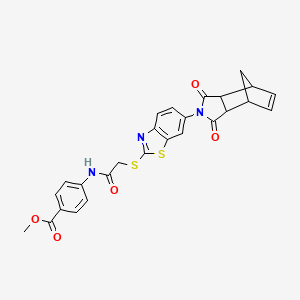

Structure

3D Structure

Properties

Molecular Formula |

C26H21N3O5S2 |

|---|---|

Molecular Weight |

519.6 g/mol |

IUPAC Name |

methyl 4-[[2-[[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C26H21N3O5S2/c1-34-25(33)13-4-6-16(7-5-13)27-20(30)12-35-26-28-18-9-8-17(11-19(18)36-26)29-23(31)21-14-2-3-15(10-14)22(21)24(29)32/h2-9,11,14-15,21-22H,10,12H2,1H3,(H,27,30) |

InChI Key |

XLIZSNQPHLLULU-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5C6CC(C5C4=O)C=C6 |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5C6CC(C5C4=O)C=C6 |

Origin of Product |

United States |

Discovery Methodologies for Mycobacterium Tuberculosis Inhibitors

Phenotypic Whole-Cell Screening Campaigns

Phenotypic screening involves testing compounds directly against the whole Mtb bacterium to identify those that inhibit its growth. acs.org This method is advantageous as it does not require prior knowledge of a specific drug target, ensuring that identified compounds are active against the whole organism and have the necessary permeability to cross the complex mycobacterial cell wall. acs.org

These campaigns often utilize recombinant Mtb strains engineered to express reporter genes, such as luciferases or fluorescent proteins (e.g., DsRed or mCherry), which provide a measurable signal corresponding to bacterial viability. nih.goviucr.org This allows for the automation and miniaturization of assays into 96-well or 384-well plate formats, significantly increasing the throughput. acs.orgnih.gov For instance, a screen of over 100,000 compounds using a microdilution Alamar blue assay in a 384-well format identified nearly 1,800 initial hits. cambridge.org

Several successful phenotypic screening campaigns have led to the discovery of novel chemical scaffolds with potent anti-tubercular activity.

| Screening Campaign | Compound Library Size | Key Findings/Identified Scaffolds | Reference |

| IDRI Fluorescent Strain Screen | 1,105 | Phenoxyalkylbenzamidazoles, Benzothiophene 1-1 dioxides, Piperidinamines | nih.gov |

| GSK Compound Library Screen | - | Identified inhibitors of amino acid biosynthesis | researchgate.net |

| TAACF HTS Campaign | 100,997 | 1,593 confirmed active compounds in dose-response | cambridge.org |

| LepB Underexpression Screen | 72,000 | Phenylhydrazone (PHY) series | mdpi.com |

One notable strategy involves using engineered Mtb strains that are hypersusceptible to the inhibition of a specific pathway. For example, a target-based whole-cell screen using a strain that underexpresses the essential signal peptidase LepB led to the identification of the phenylhydrazone series, which showed greater potency against this engineered strain. mdpi.com

Target-Based High-Throughput Screening

In contrast to the "black-box" nature of phenotypic screening, target-based HTS focuses on identifying molecules that inhibit a specific, pre-selected Mtb protein essential for its survival. acs.org This approach offers the advantage of a known mechanism of action from the outset.

A typical target-based HTS involves purifying the target protein and developing a biochemical assay that measures its activity. For example, a luminescence-coupled assay was developed to screen for inhibitors of mycothione (B1250312) reductase (Mtr), an enzyme crucial for protecting Mtb against oxidative stress. nih.govacs.org This screen of approximately 130,000 compounds yielded 19 hits, which were grouped into two main clusters: morpholines and sulfonylamines. nih.gov

However, a significant challenge in target-based screening is that potent biochemical inhibitors often fail to translate into whole-cell activity. acs.org This can be due to poor permeability across the mycobacterial cell envelope, active efflux by the bacterium, or the target not being vulnerable in the cellular context. acs.org

Rational Drug Design and Computational Approaches for Inhibitor Identification

As our understanding of Mtb biology and protein structures grows, rational drug design and computational methods have become indispensable tools in the quest for new inhibitors. These approaches leverage structural information of essential mycobacterial proteins to design or identify molecules that can bind to and inhibit them.

Structure-Based Drug Design (SBDD)

Structure-based drug design (SBDD) is an iterative process that relies on the three-dimensional structure of a target protein, typically determined by X-ray crystallography or NMR spectroscopy. nih.govuni-wuerzburg.de With thousands of Mtb macromolecular structures available in the Protein Data Bank (PDB), researchers have a solid foundation for SBDD projects. nih.gov This method allows for the design of potent and selective inhibitors by analyzing the interactions between a ligand and its target protein at an atomic level. uni-wuerzburg.de

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com This is a cornerstone of SBDD and is widely used for virtual screening, where large libraries of chemical compounds are computationally "docked" into the active site of a target protein. nih.govmdpi.com The compounds are then ranked based on a scoring function that estimates their binding affinity, allowing researchers to prioritize a smaller, more manageable number of compounds for experimental testing. meddocsonline.org

Virtual screening has been successfully applied to numerous Mtb targets, including:

MurE Ligase: A key enzyme in peptidoglycan synthesis. Virtual screening was used to identify potential drug-like fragments as starting points for lead generation. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): The target of the frontline drug isoniazid (B1672263). Docking studies of quercetin (B1663063) analogs identified potential new inhibitors. mdpi.com

Mycolic Acid Methyl Transferase (MmaA1): Involved in the maturation of mycolic acids. Virtual screening of over 43,000 molecules led to the synthesis and confirmation of a novel benzamide (B126) inhibitor. nih.gov

Malonyl Co-A Acyl Carrier Protein Transacylase (FabD): An enzyme at a crucial branching point in fatty acid synthesis. Virtual screening identified three hit compounds from the NPASS library. nih.gov

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional HTS. cambridge.orgresearchgate.net This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target protein. cambridge.org These initial fragment hits serve as starting points for building more potent, drug-like molecules through chemical elaboration or by linking different fragments together. acs.orgcambridge.org

FBDD offers several advantages, including the ability to explore chemical space more effectively and generate novel lead compounds with better physicochemical properties. researchgate.net Biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and differential scanning fluorimetry (DSF) are central to identifying and validating fragment binding. acs.org

Successful applications of FBDD in TB drug discovery include the development of inhibitors for:

InhA: A fragment screen identified hits that, despite having no initial inhibitory activity, revealed a unique binding mode, providing a new scaffold for inhibitor design. acs.org

CYP121: An essential P450 enzyme. A triazol-1-yl phenol (B47542) fragment was identified and optimized, leading to a 100-fold improvement in binding affinity. acs.org

Thioredoxin Reductase (TrxR): Crystallographic fragment screening against Mycobacterium smegmatis TrxR identified 56 new starting points for inhibitor development. iucr.org

| FBDD Target | Screening Technique(s) | Key Findings | Reference |

| InhA | DSF, NMR, X-ray crystallography | Identified fragments with a unique binding mode, creating a new conformation of the Y158 residue. | acs.org |

| CYP121 | Biophysical assays, X-ray crystallography | A triazol-1-yl phenol fragment was merged and optimized to a lead compound with 15 µM affinity. | acs.org |

| EthR | X-ray crystallography | Fragment merging strategy used to generate improved inhibitors. | cambridge.org |

| Thioredoxin Reductase (Msm) | Crystallographic screening | Identified 56 fragment starting points binding to 11 different sites. | iucr.org |

Ligand-Based Drug Design (LBDD)

Ligand-based drug design (LBDD) focuses on the properties of molecules known to interact with a target of interest. By analyzing the structural features of these active ligands, it is possible to develop a model that predicts the activity of new, untested compounds. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.orgnih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule are directly related to changes in its biological effects. nih.govyoutube.com This method is instrumental in predicting the activity of novel compounds, optimizing lead compounds, and understanding the mechanism of drug action at a molecular level. nih.gov

In the context of M.tb inhibitor discovery, QSAR models are developed using a dataset of compounds with known antitubercular activity. scirp.org For instance, a study on a series of twenty-two benzimidazole (B57391) derivatives with inhibitory activity against M.tb H37Rv utilized QSAR to build predictive models. scirp.org The molecules were computationally optimized to derive various molecular descriptors, which are numerical representations of their structural and chemical features. scirp.org These descriptors, along with the experimental biological activities, are then used to generate a QSAR model through statistical methods like multi-linear regression (MLR). scirp.orgresearchgate.net

One such study on quinolinone-based thiosemicarbazones resulted in a QSAR model with a high correlation coefficient (R² = 0.83), indicating a strong relationship between the descriptors and the antitubercular activity. nih.gov The model highlighted the importance of van der Waals volume, electron density, and electronegativity in the inhibitory action of these compounds. nih.gov Similarly, a QSAR analysis of xanthone (B1684191) derivatives identified key atomic charges (qC1, qC4, and qC9) as being crucial for their activity against M.tb. researchgate.net These models not only predict the potency of new compounds but also guide the synthesis of more effective derivatives by indicating which structural modifications are likely to enhance activity. nih.govnih.gov The robustness and predictive power of QSAR models are rigorously assessed through various validation techniques. scirp.org

Pharmacophore modeling is another key LBDD technique that identifies the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. tandfonline.com A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that a ligand must possess to bind effectively to its target receptor. nih.govresearchgate.net

This approach has been successfully applied to discover new inhibitors for various M.tb targets. For example, a ligand-based pharmacophore model was constructed for inhibitors of the α-subunit of tryptophan synthase, an enzyme crucial for the survival of M.tb. tandfonline.com This model was then used as a 3D query to screen a large database of chemical compounds, leading to the identification of a novel inhibitor, ZINC09150898, which demonstrated significant growth inhibition of the H37Rv strain of M.tb. tandfonline.comtandfonline.com

In another study targeting the Mycobacterial membrane protein Large 3 (MmpL3), a critical transporter in M.tb, a five-point pharmacophore model was developed based on a set of 220 known MmpL3 inhibitors. nih.gov The model, comprising a hydrogen bond acceptor, a hydrogen bond donor, two hydrophobic groups, and an aromatic ring, was used to screen chemical databases. nih.gov This virtual screening identified a compound, DrugBank_6059, which exhibited a strong binding affinity for the MmpL3 protein in subsequent molecular docking studies. nih.gov Researchers have also developed dynamic hybrid pharmacophore models (DHPMs) that combine interaction features from different binding sites of a target, offering a more comprehensive screening tool. nih.gov

Advanced Computational Techniques and Machine Learning in Inhibitor Discovery

Machine learning models, such as Bayesian models, have been developed using large datasets of molecules with known M.tb inhibitory activity. nih.gov These models can effectively screen large compound libraries to identify potential new active compounds. nih.gov For instance, ML models have been trained on datasets containing thousands of molecules to predict their in vitro activity against M.tb. nih.gov These predictive models not only help in prioritizing compounds for experimental testing but also provide insights into the molecular features that are enriched in active compounds. nih.gov

Furthermore, ensemble machine learning approaches, combined with QSAR (mtc-QSAR-EL), have been used to create multi-condition models for the virtual screening of potential multi-strain M.tb inhibitors. mdpi.com Such models have demonstrated high accuracy (over 85%) and have been successful in identifying existing antituberculosis drugs as well as proposing new candidates for repurposing. mdpi.com

Natural Product-Based Discovery of Mycobacterium Tuberculosis Inhibitors

Natural products have historically been a rich source of antibacterial agents, and they continue to play a vital role in the discovery of new antitubercular drugs. nih.govnih.gov Many established anti-TB drugs have their origins in natural compounds. nih.gov The immense structural diversity of natural products provides a unique chemical space for identifying novel scaffolds with potent activity against M.tb. mdpi.com

Recent research has uncovered numerous natural products and their analogs with promising activity against M.tb, including compounds from previously unrecognized classes. nih.gov These discoveries are often made through phenotypic screening of natural product libraries against whole M.tb cells. mdpi.com For example, a fraction from the plant Polyalthia sp. showed activity against M.tb, leading to the identification of the active compound altholactone (B132534). mdpi.com Further investigation using native mass spectrometry revealed that altholactone binds to the mycobacterial protein Rv1466. mdpi.com

Natural products with fused-nitrogen-containing heterocycles, such as indoles, represent an important class of antitubercular compounds. mdpi.com The depsipeptide ecumicin, for instance, potently inhibits the growth of both replicating and non-replicating M.tb. mdpi.com Other natural products like rifapentine (B610483) and CPZEN-45 have progressed to clinical stages of development. nih.gov These compounds often target essential mycobacterial processes, including cell wall synthesis, protein production, and energy generation. rsc.org

Repositioning and Repurposing Strategies for Antitubercular Inhibitors

Drug repositioning, or repurposing, is a strategy that involves identifying new therapeutic uses for existing approved drugs. nih.gov This approach offers several advantages, including reduced development timelines and costs, as the safety and pharmacokinetic profiles of these drugs are often well-established. explorationpub.com

Both computational and experimental methods are employed to identify repurposing candidates for tuberculosis. nih.govexplorationpub.com In silico approaches like virtual screening and molecular docking are used to predict the binding of known drugs to M.tb targets. nih.govresearchgate.net For example, computational studies have identified drugs like fusidic acid as potential inhibitors of the M.tb FtsZ protein. nih.gov

Several drugs originally developed for other conditions have shown promise as antitubercular agents. explorationpub.com For instance, linezolid (B1675486), an antibiotic, and celecoxib, an anti-inflammatory drug, have been found to possess anti-TB properties. explorationpub.com Simvastatin, a cholesterol-lowering drug, was found to enhance the activity of isoniazid against M.tb in cellular models. explorationpub.com The identification of drugs with polypharmacology, the ability to act on multiple targets simultaneously, is a particularly attractive aspect of this strategy. researchgate.net While drug repurposing holds great potential, challenges remain, such as the need for further validation of in silico hits through in vitro and preclinical studies. nih.gov

Molecular Targets of Mycobacterium Tuberculosis Inhibitors

Inhibitors Targeting Cell Wall Biosynthesis Pathways

The mycobacterial cell wall is a formidable barrier, and its synthesis is a primary target for anti-TB drugs. This intricate structure is composed of peptidoglycan, arabinogalactan (B145846), and mycolic acids. Inhibitors that target the biosynthetic pathways of these components effectively compromise the integrity of the cell wall, leading to bacterial cell death.

Mycolic acids are long-chain fatty acids that form a waxy, impermeable outer layer of the mycobacterial cell wall. The inhibition of their synthesis is a well-established and effective strategy for combating M. tuberculosis.

InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that are precursors to mycolic acids. Inhibition of InhA disrupts this pathway, preventing the formation of mycolic acids and compromising the cell wall.

Isoniazid (B1672263) (INH): A cornerstone of TB therapy, Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. nih.govnih.govelsevierpure.comyoutube.com The activated form of Isoniazid then forms an adduct with NAD+, which in turn inhibits InhA. nih.govnih.govelsevierpure.comresearchgate.net This action blocks the synthesis of mycolic acid, leading to bacterial cell death. nih.govelsevierpure.comyoutube.comresearchgate.net

Ethionamide (ETH): Structurally similar to Isoniazid, Ethionamide is also a prodrug that requires activation, in this case by the monooxygenase EthA. nih.govelsevierpure.compatsnap.com The activated form of Ethionamide also forms an adduct with NAD+ and inhibits InhA, thereby disrupting mycolic acid synthesis. nih.govelsevierpure.comresearchgate.netpatsnap.com

Triclosan: This broad-spectrum antimicrobial agent directly inhibits InhA without the need for prior activation. acs.orgnih.govresearchgate.netproquest.com Triclosan binds to the enzyme, preventing it from carrying out its function in fatty acid elongation. acs.orgnih.gov Research has focused on developing Triclosan derivatives with enhanced potency against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov

| Compound | Target Enzyme | Mechanism of Action |

|---|---|---|

| Isoniazid | InhA | Prodrug activated by KatG; forms an adduct with NAD+ to inhibit the enzyme. |

| Ethionamide | InhA | Prodrug activated by EthA; forms an adduct with NAD+ to inhibit the enzyme. |

| Triclosan | InhA | Directly inhibits the enzyme. |

KasA is another essential enzyme in the FAS-II system of M. tuberculosis. It is responsible for catalyzing the condensation of acyl-ACP and malonyl-ACP, a critical step in the elongation of mycolic acid precursors.

Recent research has identified KasA as a druggable target. researchgate.netnih.gov Small molecule inhibitors, such as JSF-3285, have been developed to target this enzyme. rutgers.edu These inhibitors are being investigated for their potential to treat both drug-sensitive and drug-resistant tuberculosis. rutgers.edu The development of KasA inhibitors represents a promising avenue for new anti-TB therapies, as there are currently no approved drugs that target this enzyme. rutgers.edu

MmpL3 is an essential membrane transporter responsible for exporting trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane of M. tuberculosis. nih.govmedchemexpress.compatsnap.com Inhibition of MmpL3 disrupts the transport of these essential building blocks, thereby preventing the formation of the mycolic acid layer in the cell wall. nih.govpatsnap.com

A number of structurally diverse compounds have been identified as MmpL3 inhibitors, highlighting its promiscuity as a drug target. nih.govnih.gov

SQ109: This ethambutol (B1671381) analog is a well-established MmpL3 inhibitor that has undergone clinical trials. nih.govmdpi.comportlandpress.com It has demonstrated activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. mdpi.com The proposed mechanism of action involves the direct inhibition of MmpL3, leading to the accumulation of TMM within the cell. nih.gov However, some studies suggest that SQ109 may also act by dissipating the proton motive force (PMF) across the cell membrane, which is essential for the function of MmpL transporters. nih.govmorressier.com

AU1235: An adamantyl urea compound, AU1235 is a potent inhibitor of MmpL3. medchemexpress.comselleckchem.com It disrupts the transport of TMM across the inner membrane. medchemexpress.com Research suggests that AU1235, along with other MmpL3 inhibitors, may also dissipate the transmembrane electrochemical proton gradient. nih.gov

BM212: This 1,5-diarylpyrrole compound also targets MmpL3 and is believed to inhibit its function by dissipating the proton motive force. nih.gov

Indolecarboxamides (e.g., NITD-304 and NITD-349): This class of compounds has been shown to directly interact with and inhibit MmpL3. acs.org

| Compound | Target | Proposed Mechanism of Action |

|---|---|---|

| SQ109 | MmpL3 | Direct inhibition of TMM transport and dissipation of proton motive force. |

| AU1235 | MmpL3 | Inhibition of TMM transport, possibly through dissipation of proton motive force. |

| BM212 | MmpL3 | Inhibition of MmpL3 function through dissipation of proton motive force. |

| Indolecarboxamides | MmpL3 | Direct interaction and inhibition of MmpL3. |

Arabinogalactan is a branched polysaccharide that links the peptidoglycan layer to the outer mycolic acid layer in the mycobacterial cell wall. Its synthesis is a critical process for the structural integrity of the cell envelope.

DprE1 is a crucial enzyme involved in the synthesis of decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for both arabinogalactan and lipoarabinomannan, another key component of the cell wall. acs.orgpatsnap.com DprE1 has been identified as a highly vulnerable target for anti-TB drug development. acs.orgnewtbdrugs.orgmdpi.com

Benzothiazinones (BTZs): This class of compounds, including PBTZ169 (Macozinone), are potent, irreversible inhibitors of DprE1. medchemexpress.complos.orgnewtbdrugs.orgacs.orgaxonmedchem.comaucegypt.edu They act as suicide substrates, where the nitro group of the BTZ is reduced by DprE1 to an electrophilic species that then forms a covalent bond with a cysteine residue in the active site of the enzyme. medchemexpress.comacs.orgacs.org This covalent modification permanently inactivates the enzyme, blocking arabinan (B1173331) synthesis and leading to cell death. newtbdrugs.orgacs.org

TBA-354: This compound is another DprE1 inhibitor that has entered clinical trials. plos.org

PBTZ169 (Macozinone): A derivative of BTZ043, PBTZ169 is a piperazinobenzothiazinone that covalently inhibits DprE1. newtbdrugs.orgnewtbdrugs.org It has shown synergistic effects with other anti-TB drugs. newtbdrugs.orgnewtbdrugs.org

| Compound Class/Name | Target Enzyme | Mechanism of Action |

|---|---|---|

| Benzothiazinones (BTZs) | DprE1 | Irreversible inhibition through covalent modification of an active site cysteine. |

| TBA-354 | DprE1 | Inhibition of DprE1. |

| PBTZ169 (Macozinone) | DprE1 | Covalent inhibition of DprE1. |

Peptidoglycan Synthesis Inhibition

Peptidoglycan is a vital polymer that provides structural integrity to the mycobacterial cell wall, making its synthesis an attractive target for inhibitors nih.govoup.com. The enzymes involved in this biosynthetic pathway are essential for the bacterium's viability and are distinct from those in mammalian cells, offering a degree of selective toxicity oup.comoup.com.

The biosynthesis of peptidoglycan is a multi-step process involving several key enzymes that have been successfully targeted by various inhibitors. One of the most well-known inhibitors is D-cycloserine , a structural analog of D-alanine. It acts as a competitive inhibitor of two crucial enzymes: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) oup.comnih.gov. These enzymes are responsible for the synthesis of the D-Ala-D-Ala dipeptide, a critical component of the peptidoglycan precursor. Inhibition of these enzymes disrupts the formation of the pentapeptide side chains necessary for peptidoglycan cross-linking oup.com.

Another important class of peptidoglycan synthesis inhibitors is the β-lactams , which include compounds like carbapenems. These antibiotics target penicillin-binding proteins (PBPs) and L,D-transpeptidases (Ldts), enzymes responsible for the final cross-linking of peptidoglycan chains nih.gov. While M. tuberculosis possesses a potent β-lactamase that can degrade many β-lactams, the combination of a carbapenem with a β-lactamase inhibitor has shown efficacy oup.com.

Glycopeptides , such as vancomycin, also interfere with peptidoglycan synthesis, although their large size can limit their penetration through the complex mycobacterial cell wall oup.com. Their mechanism involves binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, sterically hindering the transglycosylation and transpeptidation reactions.

The Mur enzymes represent another family of critical enzymes in the early cytoplasmic steps of peptidoglycan precursor synthesis and are considered appealing drug targets oup.comresearchgate.net. For instance, MurC, MurD, MurE, and MurF are ATP-dependent ligases that sequentially add amino acids to the UDP-N-acetylmuramic acid (UDP-MurNAc) molecule nih.gov. The development of inhibitors that can simultaneously target multiple Mur enzymes is a strategy being explored to avert the development of drug resistance oup.comresearchgate.net.

| Compound Class | Specific Compound Example(s) | Molecular Target(s) |

| D-alanine analog | D-cycloserine | Alanine racemase (Alr), D-alanine:D-alanine ligase (Ddl) |

| β-lactams | Carbapenems (e.g., Meropenem) | Penicillin-binding proteins (PBPs), L,D-transpeptidases (Ldts) |

| Glycopeptides | Vancomycin | D-Ala-D-Ala terminus of peptidoglycan precursors |

| Mur ligase inhibitors | Various experimental compounds | MurC, MurD, MurE, MurF ligases |

L-Rhamnose Synthesis-Related Enzymes

L-rhamnose is a crucial sugar component of the arabinogalactan polysaccharide, which forms a bridge between the peptidoglycan layer and the outer mycolic acid layer in the mycobacterial cell wall. The biosynthesis of L-rhamnose is therefore essential for the structural integrity of the cell envelope, and the enzymes in this pathway are attractive targets for novel antitubercular drugs researchgate.net.

The synthesis of dTDP-L-rhamnose, the activated form of rhamnose used in cell wall construction, involves a four-enzyme pathway (RmlA, RmlB, RmlC, and RmlD). Inhibition of any of these enzymes can disrupt the entire pathway and compromise cell wall formation. Research has led to the identification of inhibitors targeting these enzymes. For instance, virtual screening has identified novel inhibitors of dTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD), the final enzyme in the pathway oup.com. Compounds with a rhodanine structural motif have also been found to inhibit the conversion of dTDP-glucose to dTDP-rhamnose acs.org.

A particularly well-studied target in the broader context of arabinogalactan synthesis is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1 ). DprE1 is a crucial enzyme involved in the synthesis of decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan. The inhibition of DprE1 is a validated and potent strategy for killing M. tuberculosis.

Benzothiazinones (BTZs) , such as BTZ043 , are a potent class of DprE1 inhibitors nih.gov. They act as covalent inhibitors, forming a specific bond with a cysteine residue in the active site of DprE1, thereby irreversibly inactivating the enzyme nih.gov. This leads to the disruption of arabinan synthesis and subsequent cell lysis. Another class of potent DprE1 inhibitors is the dinitrobenzamides (DNBs) nih.gov. These compounds also demonstrate excellent activity against drug-sensitive and drug-resistant strains of M. tuberculosis.

| Compound Class | Specific Compound Example(s) | Molecular Target(s) |

| Rhodanine derivatives | Experimental compounds | Rml enzymes (RmlA, RmlB, RmlC, RmlD) |

| Tricyclic compounds | Experimental RmlD inhibitors | dTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD) |

| Benzothiazinones | BTZ043 | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) |

| Dinitrobenzamides | Experimental compounds | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) |

Inhibitors Targeting Energy Metabolism and Respiration

The generation of energy in the form of ATP is fundamental for the survival, growth, and persistence of Mycobacterium tuberculosis. The bacterium's respiratory chain and ATP synthesis machinery are therefore critical targets for therapeutic intervention. This section discusses inhibitors that target key components of these energy-producing pathways.

ATP Synthase Inhibitors

The F1F0 ATP synthase is a crucial enzyme that catalyzes the synthesis of ATP from ADP and inorganic phosphate, utilizing the proton motive force generated by the electron transport chain. Inhibition of this enzyme leads to a rapid depletion of cellular energy, which is lethal to the bacterium.

The most prominent class of ATP synthase inhibitors is the diarylquinolines , with bedaquiline (B32110) being the first-in-class drug approved for the treatment of multidrug-resistant tuberculosis researchgate.netacs.org. Bedaquiline specifically targets the c-subunit of the F0 rotor of the mycobacterial ATP synthase nih.govresearchgate.net. By binding to the c-subunit, it locks the rotor and prevents its rotation, thereby halting ATP synthesis oup.com. The specificity of bedaquiline for the mycobacterial enzyme over the human mitochondrial counterpart contributes to its therapeutic window nih.gov.

Second-generation diarylquinolines, such as TBAJ-876 , have been developed with the aim of improving upon the properties of bedaquiline nih.govnih.gov. These newer compounds also target the c-subunit of ATP synthase.

Another distinct class of ATP synthase inhibitors is the squaramides , exemplified by SQ31f nih.govnih.gov. Structural studies have revealed that SQ31f binds to a different site within the proton-conducting channel of the F0 domain compared to diarylquinolines nih.govnih.gov. Despite binding to a different location, squaramides also induce a conformational change that inhibits the rotation of the c-ring, leading to the cessation of ATP synthesis nih.govnih.gov. The discovery of this alternative binding site provides opportunities for the development of new inhibitors that could be effective against bedaquiline-resistant strains.

Other experimental inhibitors targeting different subunits of the ATP synthase have also been identified. GaMF1 targets the interface between the γ-subunit and the c-ring, while EpNMF1 is an in silico-discovered inhibitor that docks to the N-terminal region of the ε-subunit jwatch.org.

| Compound Class | Specific Compound Example(s) | Molecular Target(s) |

| Diarylquinolines | Bedaquiline, TBAJ-876 | c-subunit of F1F0 ATP synthase |

| Squaramides | SQ31f | F0 domain of F1F0 ATP synthase (distinct from diarylquinoline site) |

| Experimental inhibitors | GaMF1, EpNMF1 | γ-subunit/c-ring interface, ε-subunit of F1F0 ATP synthase |

Electron Transport Chain (ETC) Component Inhibitors

The electron transport chain of M. tuberculosis is a series of membrane-bound enzyme complexes that transfer electrons from electron donors to electron acceptors, a process that generates the proton motive force required for ATP synthesis. Several components of this chain have been identified as viable drug targets.

The Type II NADH dehydrogenase (Ndh-2) is a key enzyme that introduces electrons into the respiratory chain from NADH acs.org. Unlike the multi-subunit Complex I found in mitochondria, Ndh-2 is a single polypeptide, making it an attractive and specific target. Phenothiazines and 2-mercapto-quinazolinones are two classes of small molecules that have been identified as selective inhibitors of Ndh-2 acs.orgnewtbdrugs.org. Inhibition of Ndh-2 blocks the oxidation of NADH and disrupts the electron flow, leading to a collapse of the proton motive force and a halt in ATP production acs.org.

The cytochrome bc1 complex (also known as Complex III) is another critical component of the ETC. The QcrB subunit of this complex has been validated as a drug target. Telacebec (Q203) is a clinical-stage inhibitor that specifically targets QcrB researchgate.netnih.govnih.gov. It belongs to the class of imidazopyridine amides (IPAs) . By inhibiting QcrB, telacebec blocks the transfer of electrons from menaquinol to cytochrome c, thereby disrupting the respiratory chain and inhibiting ATP synthesis nih.gov. Other classes of QcrB inhibitors include 4-amino-thieno[2,3-d]pyrimidines and triazolopyrimidines researchgate.netmdpi.com.

Clofazimine (B1669197) , a drug repurposed for the treatment of multidrug-resistant tuberculosis, is thought to have a multi-faceted mechanism of action that includes targeting the ETC. It is believed to act as a prodrug that gets reduced by Ndh-2, competing with the natural substrate menaquinone oup.comoup.com. This process can lead to the production of reactive oxygen species and also interfere with the normal function of the electron transport chain oup.com.

| Compound Class | Specific Compound Example(s) | Molecular Target(s) |

| Phenothiazines | Experimental compounds | Type II NADH dehydrogenase (Ndh-2) |

| 2-mercapto-quinazolinones | Experimental compounds | Type II NADH dehydrogenase (Ndh-2) |

| Imidazopyridine amides | Telacebec (Q203) | QcrB subunit of the cytochrome bc1 complex |

| 4-amino-thieno[2,3-d]pyrimidines | Experimental compounds | QcrB subunit of the cytochrome bc1 complex |

| Triazolopyrimidines | Experimental compounds | QcrB subunit of the cytochrome bc1 complex |

| Rimino-phenazine | Clofazimine | Type II NADH dehydrogenase (Ndh-2), Menaquinone competition |

Cytochrome bd Oxidase Inhibitors

Mycobacterium tuberculosis possesses a branched respiratory chain with two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase. The cytochrome bd oxidase is particularly important for the bacterium's survival under conditions of low oxygen and nitrosative stress, which are encountered during infection. This makes it an attractive target for new antitubercular drugs, especially in combination with inhibitors of the cytochrome bc1:aa3 complex, a strategy known as "synthetic lethality" oup.com.

Several classes of inhibitors targeting the cytochrome bd oxidase have been identified. 2-aryl-quinolones , such as the lead compound CK-2-63 , have been shown to inhibit the menaquinol-binding site of the enzyme nih.govacs.org. While these inhibitors may only have a modest effect on their own, they can significantly potentiate the activity of cytochrome bc1:aa3 inhibitors like telacebec acs.org.

Aurachin D and its analogues are another class of quinolone-based inhibitors that target the cytochrome bd oxidase nih.govnih.gov. Similar to the 2-aryl-quinolones, aurachin D shows synergistic bactericidal activity when combined with inhibitors of the other terminal oxidase researchgate.net.

Recent research efforts have also identified novel scaffolds for cytochrome bd oxidase inhibition through computational screening and experimental validation. Compounds such as TB25 , TB25-2 , and TB25-14 have demonstrated significant antimycobacterial efficacy and synergistic effects with QcrB inhibitors nih.gov.

| Compound Class | Specific Compound Example(s) | Molecular Target(s) |

| 2-aryl-quinolones | CK-2-63 | Cytochrome bd oxidase |

| Quinolone alkaloids | Aurachin D | Cytochrome bd oxidase |

| Novel scaffolds | TB25, TB25-2, TB25-14 | Cytochrome bd oxidase |

Inhibitors Targeting Nucleic Acid Synthesis and Repair

The processes of DNA replication, transcription, and repair are essential for the viability and propagation of Mycobacterium tuberculosis. The enzymes involved in these pathways are well-established targets for antibacterial agents. This section focuses on inhibitors that disrupt these fundamental processes in M. tuberculosis.

DNA gyrase is a type II topoisomerase that is essential for maintaining DNA supercoiling, a process critical for DNA replication and transcription. In mycobacteria, DNA gyrase is the sole type II topoisomerase, making it an indispensable target. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.

Fluoroquinolones , such as moxifloxacin (B1663623) , are a major class of antibiotics that target the GyrA subunit of DNA gyrase oup.comnih.gov. They stabilize the complex between DNA gyrase and cleaved DNA, leading to the accumulation of double-strand breaks and ultimately cell death nih.gov. Mutations in the gyrA gene are the primary mechanism of fluoroquinolone resistance oup.com.

The GyrB subunit , which contains the ATP-binding site of the enzyme, is another attractive target for which clinically effective drugs have been sought. Novobiocin , an aminocoumarin antibiotic, is a known GyrB inhibitor, but its clinical use has been limited by poor pharmacological properties oup.com. More recently, novel classes of GyrB inhibitors have been developed. Aminobenzimidazoles , such as SPR720 (the prodrug of SPR719), are a promising new class of GyrB inhibitors currently in clinical development nih.govresearchgate.net. These compounds inhibit the ATPase activity of GyrB, thereby preventing the supercoiling function of DNA gyrase. Other experimental GyrB inhibitors, including V027-7669 and V017-8710 , have been identified through virtual screening and have shown activity against multidrug-resistant strains nih.gov.

RNA polymerase (RNAP) is the enzyme responsible for transcribing DNA into RNA, a fundamental step in gene expression. The β-subunit of RNAP is the target of rifamycins (B7979662) , such as rifampicin (B610482) , a cornerstone of first-line tuberculosis therapy. Rifamycins bind to a pocket in the β-subunit and physically block the path of the elongating RNA transcript, thereby inhibiting RNA synthesis creative-biolabs.com.

The deazaflavin-dependent nitroreductase (Ddn) is an enzyme involved in the bioreductive activation of nitroimidazole prodrugs like pretomanid (B1679085) . While not a direct inhibitor of nucleic acid synthesis, Ddn's action is crucial for the generation of reactive nitrogen species that are thought to be the ultimate bactericidal agents, likely causing damage to various cellular macromolecules, including DNA nih.gov.

While the DNA repair pathways of M. tuberculosis are essential for its survival, especially in the face of host-generated stresses, they remain a less explored area for targeted drug development. However, the identification of bacterial urease C (UreC) as an inhibitor of host DNA repair highlights the intricate interplay between the bacterium and its host and suggests that targeting such interactions could be a future therapeutic strategy nih.gov.

| Compound Class | Specific Compound Example(s) | Molecular Target(s) |

| Fluoroquinolones | Moxifloxacin | GyrA subunit of DNA gyrase |

| Aminobenzimidazoles | SPR720 (prodrug of SPR719) | GyrB subunit of DNA gyrase |

| Experimental GyrB inhibitors | V027-7669, V017-8710 | GyrB subunit of DNA gyrase |

| Rifamycins | Rifampicin | β-subunit of RNA polymerase |

| Nitroimidazoles (prodrugs) | Pretomanid | Activated by deazaflavin-dependent nitroreductase (Ddn) |

RNA Polymerase Inhibitors (e.g., rpoB)

The bacterial DNA-dependent RNA polymerase (RNAP) is a crucial enzyme responsible for the transcription of genetic material into messenger RNA (mRNA), which is then translated into functional proteins essential for the bacterium's survival. mdpi.com In Mycobacterium tuberculosis (Mtb), RNAP is a validated target for antitubercular agents. mdpi.com The inhibition of this enzyme's activity disrupts essential life processes of the bacteria. mdpi.com

Rifampicin (RIF) is a well-known antibiotic that targets the β-subunit of RNAP, which is encoded by the rpoB gene. mdpi.comnih.gov RIF works by binding to a pocket in the β-subunit, which sterically blocks the path of the elongating RNA molecule, thereby inhibiting transcription. nih.govharvard.edu The majority of resistance to rifampicin in clinical isolates of M. tuberculosis arises from mutations within the rpoB gene. nih.govtaylorandfrancis.com Specifically, a high percentage of RIF-resistant strains have mutations in an 81-base pair region of rpoB known as the RIF resistance-determining region (RRDR). nih.gov These mutations can lead to structural changes that prevent the effective binding of rifampicin to the RNA polymerase. nih.gov

Research has identified novel insertion and deletion mutants in the RpoB protein of Mycobacterium smegmatis that confer high levels of resistance to rifampicin. nih.gov Structural modeling of these mutants revealed that the amino acids that normally interact with rifampicin are either deleted or spatially repositioned, preventing the drug from binding effectively. nih.gov

DNA Gyrase Inhibitors

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. acs.org This enzyme is a validated target for antibacterial chemotherapy. newtbdrugs.org In M. tuberculosis, the inhibition of DNA gyrase leads to bactericidal activity against both actively replicating and non-replicating, persistent mycobacteria. newtbdrugs.org

Fluoroquinolones are a class of synthetic antimicrobial agents that inhibit bacterial DNA gyrase and topoisomerase IV. acs.orgnewtbdrugs.org Well-known fluoroquinolones with activity against M. tuberculosis include ciprofloxacin, moxifloxacin, gatifloxacin, and levofloxacin. nih.gov Resistance to fluoroquinolones can emerge through mutations in the DNA-binding site of DNA gyrase. acs.org

Novel bacterial topoisomerase inhibitors (NBTIs) represent a newer class of compounds that also target DNA gyrase but through a different mechanism than fluoroquinolones. nih.govnih.gov This means they can be effective against fluoroquinolone-resistant strains. nih.govnih.gov NBTIs stabilize enzyme-DNA cleavage complexes that result in single-stranded DNA breaks, in contrast to the double-stranded breaks caused by fluoroquinolones. nih.gov A subclass of NBTIs, known as Mycobacterium tuberculosis gyrase inhibitors (MGIs), have shown potent in vitro and in vivo antitubercular profiles. nih.govnih.gov Recent research has led to the development of novel NBTI derivatives that exhibit potent inhibition of M. tuberculosis DNA gyrase and strong antimycobacterial activity. acs.org For instance, some NBTIs with a p-halogenated RHS moiety have demonstrated nanomolar activities. acs.org Additionally, compounds G24 and G26 have been identified as inhibitors of the ATPase activity of M. tuberculosis DNA gyrase. acs.org

Inhibitors Targeting Protein Synthesis and Essential Enzymes

Ribosomal Inhibitors

The ribosome is the cellular machinery responsible for protein synthesis and is a critical target for many antibiotics. Inhibitors that target the bacterial ribosome can halt the production of essential proteins, leading to cell death.

One mechanism of ribosomal inhibition involves targeting the peptidyl transferase center (PTC) of the 23S rRNA in the large ribosomal subunit. nih.gov Researchers have developed phenylthiazole derivatives that act as effective inhibitors of the Mtb ribosomal PTC, with IC50 values superior to the broad-spectrum antibiotic chloramphenicol. nih.gov

Another approach to ribosomal inhibition is through targeting the trans-translation ribosome rescue system. nih.gov This system is essential for rescuing stalled ribosomes and is a viable target for developing new antituberculosis drugs. nih.gov The compound KKL-35, a 1,3,4-oxadiazole benzamide (B126), has been shown to inhibit trans-translation by targeting helix 89 of the 23S rRNA. nih.gov It is bactericidal against Mtb in both aerobic and anoxic conditions. nih.gov Similarly, KKL-1005, a triazole-based molecule, inhibits the trans-translation pathway by binding to the ribosomal protein bL12. asm.org

Capreomycin, a second-line anti-TB drug, also targets the ribosome. asm.org It is believed to inhibit protein synthesis by disrupting the interaction between ribosomal proteins L12 and L10, which form the stalk of the 50S ribosomal subunit. asm.org This disruption impairs the function of elongation factor G (EF-G) and subsequently inhibits protein synthesis. asm.org

Aspartyl-tRNA Synthetase (AspS) Inhibitors

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of the correct amino acid to its corresponding tRNA molecule during protein synthesis. nih.gov Aspartyl-tRNA synthetase (AspS) is responsible for charging tRNA with aspartate. plos.org The inhibition of AspS prevents the incorporation of aspartate into newly synthesized proteins, which is lethal for the bacterium. plos.org

Several compounds have been identified that target the mycobacterial AspS. nih.govplos.org One such inhibitor, a 4-thiazolidinone-core compound, has demonstrated potent antitubercular activity. plos.org Resistance to this compound was linked to mutations in the aspS gene. plos.org Another identified inhibitor is 4-Piperidinecarboxamide. medchemexpress.comnih.gov Overexpression of AspS in mycobacteria has been shown to increase the minimum inhibitory concentration (MIC) of these inhibitors, confirming that AspS is the cellular target. nih.gov The tetracyclic compound TBA161 has also been identified as an inhibitor of AspS, with resistance mutations found in the aspS gene. biologists.com

Methionine Aminopeptidase Inhibitors

Methionine aminopeptidases (MetAPs) are essential enzymes that remove the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. acs.orgnih.gov M. tuberculosis has two type I MetAP enzymes, MtMetAP1a and MtMetAP1c, encoded by the mapA and mapB genes, respectively. ku.edu The activity of these enzymes requires a divalent metal ion, such as Co(II), Ni(II), Mn(II), or Fe(II). acs.orgnih.gov

The essentiality of MetAPs in bacteria makes them a promising target for the development of novel antibiotics. nih.govmdpi.com Researchers have identified the first group of small-molecule inhibitors for a mycobacterial MetAP enzyme. nih.gov These inhibitors have shown potency and selectivity for different metalloforms of the enzyme. nih.gov The compound OJT008 has been reported as an inhibitor of MtMetAP1c and is potent against both active and multi-drug-resistant Mtb at low micromolar concentrations. mdpi.com

Inhibitors Targeting Other Essential Metabolic Pathways

In addition to the aforementioned targets, inhibitors are being developed against other essential metabolic pathways in M. tuberculosis. These pathways are critical for the bacterium's growth, survival, and virulence. asm.orgnih.gov

One such area of focus is the inhibition of amino acid biosynthesis pathways. mdpi.com For instance, the tryptophan biosynthesis pathway is considered an attractive target, as Mtb strains unable to synthesize tryptophan are less virulent. mdpi.com Similarly, the glutamine synthetase (GlnA1), involved in glutamine biosynthesis, is essential for Mtb survival and is a target of interest. mdpi.com The inhibition of GlnA1 can affect both amino acid biosynthesis and the integrity of the cell wall. mdpi.com Serine biosynthesis is another crucial pathway, and inhibitors targeting enzymes like phosphoglycerate dehydrogenase (SerA1) are being explored. mdpi.com

Another essential pathway involves the protein kinase PknB, which plays a vital role in regulating cell wall biosynthesis and cell division. nih.gov Small molecule inhibitors of PknB have been developed that show nanomolar potency in vitro. nih.gov Targeting such kinases represents a strategy to inhibit evolutionarily-conserved steps in central metabolic processes. nih.gov

Biotin Synthesis Inhibitors (e.g., BioA)

Biotin, or vitamin B7, is an essential cofactor for several metabolic enzymes in Mycobacterium tuberculosis. The bacterium can synthesize biotin de novo through a pathway that is absent in humans, making the enzymes in this pathway attractive targets for selective inhibitors. nih.govnih.gov One of the most promising of these is 7,8-diaminopelargonic acid synthase (BioA), a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase. nih.govacs.org

BioA catalyzes the antepenultimate step in biotin biosynthesis, the conversion of 8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). nih.gov Genetic studies have demonstrated that the bioA gene is essential for the growth of M. tuberculosis in biotin-deficient environments and for establishing and maintaining an infection in animal models. nih.govplos.org This highlights the vulnerability of the bacterium to the chemical inhibition of BioA. nih.govumn.edu

High-throughput screening and structure-based virtual screening have led to the identification of several potent and diverse inhibitors of BioA. nih.govnih.govumn.edu One notable example is a class of inhibitors with an N-aryl, N'-benzoylpiperazine scaffold, which have shown potent biochemical and whole-cell activity against M. tuberculosis. acs.org The natural product amiclenomycin also targets BioA, providing further validation for this enzyme as a drug target. nih.gov

| Compound Class | Target Enzyme | Mechanism of Action | Key Findings |

| N-aryl piperazines | BioA | Inhibition of aminotransferase activity | Potent biochemical and on-target whole-cell activity. nih.gov |

| Amiclenomycin | BioA | Disruption of biotin metabolism | Selective antimycobacterial activity, but with chemical instability. nih.gov |

Pantothenate Synthetase Inhibitors

The pantothenate (vitamin B5) biosynthesis pathway is another critical metabolic route for M. tuberculosis that is absent in mammals. plos.orgnih.gov Pantothenate is a precursor for the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP), which are vital for fatty acid synthesis and other metabolic processes. plos.orgtandfonline.com The final enzyme in this pathway, pantothenate synthetase (PanC), encoded by the panC gene, is an attractive target for inhibitor development. plos.orgnih.gov

PanC catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate. frontiersin.org Genetic disruption of panC renders M. tuberculosis auxotrophic for pantothenate and severely attenuates its virulence, underscoring the enzyme's importance for the bacterium's survival and pathogenicity. plos.orgnih.gov

Efforts to identify PanC inhibitors have utilized enzyme-based high-throughput screening and computational approaches. plos.orgfrontiersin.org These have led to the discovery of several classes of inhibitors, including analogues of the reaction intermediate, pantoyl adenylate, and 3-biphenyl-4-cyanopyrrole-2-carboxylic acids. plos.orgnih.gov Some of these compounds have demonstrated potent inhibition of the purified enzyme and activity against live M. tuberculosis. plos.orgnih.gov Computational studies have also identified promising phytochemicals, such as rutin, sesamin, and catechin gallate, as potential PanC inhibitors. frontiersin.org

| Inhibitor Class | Target Enzyme | Research Approach | Noteworthy Compounds |

| Reaction Intermediate Analogues | Pantothenate Synthetase (PanC) | Rational Drug Design | Compounds with nanomolar dissociation and inhibition constants. nih.gov |

| 3-Biphenyl-4-cyanopyrrole-2-carboxylic acids | Pantothenate Synthetase (PanC) | High-Throughput Screening | Demonstrated activity against purified PanC and whole-cell M. tuberculosis. plos.org |

| Phytochemicals | Pantothenate Synthetase (PanC) | Computational Screening | Rutin, Sesamin, Catechin gallate. frontiersin.org |

Inhibitors Targeting Virulence Factors and Regulatory Systems

Beyond targeting essential metabolic pathways, another strategy to combat M. tuberculosis is to disarm it by inhibiting its virulence factors and regulatory systems. These components are crucial for the bacterium's ability to infect the host, evade the immune system, and establish a persistent infection.

Nucleoid-Associated Proteins (NAPs)

Nucleoid-associated proteins (NAPs) are small, abundant DNA-binding proteins that play a crucial role in the organization and compaction of the bacterial chromosome. nih.gov In M. tuberculosis, NAPs are also involved in regulating a variety of cellular processes, including DNA replication, repair, recombination, and gene expression, which are linked to the bacterium's virulence and survival within the host. nih.govnih.gov The unique set of NAPs in M. tuberculosis, such as Lsr2, EspR, HupB, and NapA, presents novel targets for therapeutic intervention. nih.govnih.gov

Computational approaches have been employed to identify potential inhibitors of mycobacterial NAPs. nih.gov These studies have screened libraries of FDA-approved drugs and other compounds to find molecules that can interact with and disrupt the function of these proteins. nih.gov For instance, research has identified that existing anti-tubercular drugs like amikacin, streptomycin, and kanamycin, as well as other FDA-approved molecules, may have the potential to target these NAPs. nih.gov Furthermore, stilbene-based inhibitors have been shown to specifically inhibit the DNA-binding activity of the NAP HU, leading to disruption of the nucleoid architecture and a reduction in M. tuberculosis growth. researchgate.net

| Targeted NAP | Potential Inhibitors | Predicted Effect |

| Lsr2, EspR, HupB, HNS, NapA, mIHF, NapM | Amikacin, Streptomycin, Kanamycin | Disruption of DNA binding and regulation of cellular processes. nih.gov |

| HU | Stilbene derivatives | Inhibition of HU-DNA binding, disruption of nucleoid architecture, and reduced bacterial growth. researchgate.net |

| Rv3852 | Not yet identified | Disruption of a novel NAP, potentially affecting virulence. unesp.br |

Two-Component System Regulators (e.g., DevR)

Two-component systems (TCSs) are a primary mechanism by which bacteria sense and respond to changes in their environment. nih.gov In M. tuberculosis, these systems are critical for adapting to the harsh conditions within the host, such as hypoxia and nutrient limitation, and for regulating virulence. nih.govraco.cat The DevR-DevS (also known as DosR-DosS) system is one of the most well-studied TCSs in M. tuberculosis. researchgate.net It is composed of the sensor histidine kinase DevS and the response regulator DevR. researchgate.netnih.gov

Under conditions of hypoxia, DevS autophosphorylates and then transfers the phosphate group to DevR, which then acts as a transcriptional regulator for a set of genes that enable the bacterium to enter a dormant or non-replicating persistent state. biorxiv.org This state is associated with tolerance to many anti-tubercular drugs. biorxiv.org Therefore, inhibiting the DevR-DevS system could prevent the establishment of latency and potentially shorten the duration of tuberculosis treatment. biorxiv.org

Several small molecule inhibitors of the DevR-DevS system have been identified through high-throughput screening. biorxiv.org These inhibitors, such as HC104A and HC106A, have been shown to downregulate the genes controlled by DevR. biorxiv.org Mechanistic studies have revealed that these inhibitors can act through different mechanisms, including direct inhibition of DevR DNA binding and targeting the heme group of the sensor kinase. biorxiv.org

Secretory System Components (e.g., EccB3, SecA2)

The secretion of proteins is fundamental to the virulence of M. tuberculosis. The bacterium possesses several specialized secretion systems to transport effector proteins across its cell envelope and into the host cell. The Type VII secretion systems (T7SS), also known as ESX systems, are particularly important for virulence. frontiersin.orgacs.org M. tuberculosis has five ESX systems (ESX-1 to ESX-5), with ESX-1, ESX-3, and ESX-5 being crucial for pathogenesis. frontiersin.org These systems are composed of multiple protein components, including EccB, EccC, and EccE, which form the core of the secretion apparatus. nih.gov

Inhibiting the function of these secretion systems could block the delivery of key virulence factors, thereby attenuating the bacterium. For example, the ESX-1 system is responsible for the secretion of proteins that mediate the lysis of the phagosomal membrane, allowing the bacteria to escape into the cytoplasm. frontiersin.org The ESX-5 system is involved in maintaining cell wall stability and inducing host cell lysis. frontiersin.org

In addition to the ESX systems, the accessory SecA2 secretion pathway also plays a role in virulence. nih.gov SecA2 is responsible for exporting a subset of proteins, and a secA2 mutant of M. tuberculosis shows defective growth in macrophages and is less able to suppress the host immune response. nih.gov This suggests that inhibitors targeting SecA2 could also be a viable anti-tubercular strategy. While specific inhibitors for these secretory components are still in early stages of development, targeting proteostasis with inhibitors of protein synthesis (e.g., chloramphenicol, kanamycin) and protein degradation (e.g., lassomycin, bortezomib) has been shown to indirectly block ESX-1 secretion activity. acs.org

Mechanisms of Action of Mycobacterium Tuberculosis Inhibitors

Biochemical and Cellular Pathways of Inhibition

The efficacy of Mtb inhibitors is rooted in their ability to interfere with specific biochemical and cellular pathways vital for the bacterium's survival and replication. Each class of inhibitor, and often each compound, has a distinct molecular target.

Cell Wall Synthesis Inhibition: The mycobacterial cell wall is a unique and complex structure, rich in lipids, that provides a formidable barrier against host defenses and antibiotics. Several first-line drugs target its biosynthesis.

Isoniazid (B1672263) (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. wikipedia.orgnih.gov Once activated, it forms a complex with NAD, which then tightly binds to and inhibits the enoyl-acyl carrier protein reductase (InhA). wikipedia.orgchemicalbook.comdrugbank.com This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for synthesizing the long-chain mycolic acids—essential components of the Mtb cell wall. wikipedia.orgchemicalbook.com

Ethambutol (B1671381) (EMB) specifically obstructs the formation of the cell wall by inhibiting arabinosyl transferase enzymes, namely EmbA, EmbB, and EmbC. wikipedia.orgdroracle.aidrugbank.com These enzymes are responsible for the polymerization of D-arabinose into arabinogalactan (B145846) and lipoarabinomannan, which are major polysaccharides of the cell wall. wikipedia.orgdroracle.aipatsnap.com Disruption of this process compromises the integrity of the mycolyl-arabinogalactan-peptidoglycan complex.

Pretomanid (B1679085) , a nitroimidazole, also interferes with cell wall synthesis. Following activation by the deazaflavin-dependent nitroreductase (Ddn), one of its mechanisms is the inhibition of mycolic acid synthesis. wikipedia.orgpatsnap.comdrugbank.com This action compromises the cell wall's integrity, making the bacterium more susceptible to other agents. patsnap.com

Protein Synthesis Inhibition: Targeting the bacterial ribosome is a common antibiotic strategy.

Linezolid (B1675486) (LZD) , an oxazolidinone, employs a unique mechanism by binding to the 50S ribosomal subunit near the peptidyltransferase center. nih.govnih.gov This action prevents the formation of the 70S initiation complex, a crucial first step in protein synthesis, thereby halting the process at its earliest stage. nih.govnih.govresearchgate.net

Nucleic Acid Synthesis Inhibition:

Rifampicin (B610482) (RIF) acts by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme encoded by the rpoB gene. nih.govdrugbank.comdroracle.ai This binding physically blocks the path of the elongating RNA transcript, thereby inhibiting the initiation of RNA synthesis and preventing transcription. droracle.aipatsnap.com It is highly selective for the bacterial enzyme and does not affect mammalian RNAP. droracle.aipediatriconcall.com

Energy Metabolism Inhibition: Disrupting the bacterium's ability to generate energy is a potent and effective mechanism.

Bedaquiline (B32110) (BDQ) , a member of the diarylquinoline class, has a novel mechanism targeting cellular energy production. newtbdrugs.org It specifically binds to subunit c of the F-ATP synthase proton pump, an enzyme essential for generating ATP via oxidative phosphorylation. wikipedia.orgnih.govdrugbank.com This inhibition stalls the enzyme, leading to a rapid depletion of the cell's primary energy currency. nih.gov

Pyrazinamide (B1679903) (PZA) is a prodrug converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase under acidic conditions. nih.govdroracle.ai POA has multiple proposed targets; a primary mechanism involves the disruption of membrane energetics and transport functions. nih.govasm.org The accumulation of POA disrupts the membrane potential necessary for energy production, which is especially effective against semi-dormant bacilli in the acidic environment of granulomas. nih.govdrugbank.com

Other Pathways:

Pretomanid has a dual mechanism. In addition to inhibiting cell wall synthesis, its activation under anaerobic conditions generates reactive nitrogen species, including nitric oxide (NO). wikipedia.orgpatsnap.comnih.gov These toxic radicals disrupt various cellular processes, including respiration, which is critical for the survival of non-replicating, persistent bacteria. patsnap.comnih.gov

Impact on Mycobacterial Growth, Viability, and Dormancy

The biochemical interruptions caused by inhibitors have profound effects on the growth, viability, and dormancy of M. tuberculosis. The nature of this impact—whether it kills the bacteria (bactericidal) or merely halts its growth (bacteriostatic)—is a key determinant of its clinical role.

Bactericidal vs. Bacteriostatic Activity:

Bactericidal agents , such as Rifampicin and Bedaquiline, are capable of killing the bacteria. drugbank.compediatriconcall.comwikipedia.org Isoniazid is bactericidal against rapidly dividing mycobacteria but is considered bacteriostatic if the bacteria are slow-growing. wikipedia.org Pretomanid also exhibits bactericidal effects against both actively replicating and dormant bacteria. drugbank.comnih.gov

Bacteriostatic agents , like Ethambutol, inhibit bacterial growth and reproduction without directly killing the cells. wikipedia.org Its primary role is often to prevent the emergence of resistance to other drugs in a combination regimen. droracle.ai

Activity Against Replicating and Non-Replicating Bacilli: A major challenge in tuberculosis treatment is the presence of non-replicating, dormant, or "persister" bacilli, which are phenotypically tolerant to many antibiotics. oup.comnih.gov These populations are thought to be responsible for the long duration of therapy.

Pyrazinamide is uniquely effective at killing these non-replicating persisters found within the acidic, low-oxygen environment of caseous granulomas, a niche where other drugs fail. nih.govasm.org This sterilizing activity is crucial for shortening the course of therapy. nih.gov

Bedaquiline is also bactericidal against both replicating and non-replicating mycobacteria, as ATP production is essential for survival even in a dormant state. nih.govnih.gov

Pretomanid shows significant activity against static M. tuberculosis isolates that survive under anaerobic conditions, a key feature of dormancy. wikipedia.org This is attributed to its anaerobic mechanism involving the release of nitric oxide. nih.gov

The ability of drugs to eliminate dormant subpopulations is a critical factor in preventing disease relapse after treatment completion. nih.govasm.org

Modulation of Mycobacterial Physiology and Metabolism

Disruption of Cellular Homeostasis:

Inhibitors targeting the cell wall, such as Isoniazid and Ethambutol , lead to a loss of structural integrity. chemicalbook.comwikipedia.org This not only weakens the bacterium but can also increase the permeability of the cell wall, potentially enhancing the penetration and efficacy of other co-administered drugs. patsnap.com

The action of Bedaquiline and Pyrazinamide on energy metabolism creates an energy-compromised state. nih.govnih.gov In response to such a state, mycobacteria may adapt by switching to alternative energy-producing pathways, such as the glyoxylate (B1226380) shunt and β-oxidation, and upregulating genes associated with dormancy. scilit.com

Transcriptional and Metabolic Responses to Inhibition: M. tuberculosis can alter its gene expression in response to drug-induced stress in an attempt to survive. researchgate.net

Treatment with cell wall inhibitors like Isoniazid and Ethambutol can trigger a biochemical modulation of cell envelope biogenesis that precedes any transcriptional response. nih.gov This can involve changes in the spatial distribution of cell wall synthesis. nih.gov

Inhibition of a single metabolic enzyme can have far-reaching consequences, as metabolic pathways are highly interconnected. nih.govdtic.mil For instance, blocking the tricarboxylic acid (TCA) cycle at the level of fumarate (B1241708) hydratase leads to a decreased growth rate under aerobic conditions. pnas.org

Synergistic and Antagonistic Interactions: The modulation of mycobacterial physiology by one inhibitor can influence the action of another.

Ethambutol's ability to increase cell wall permeability can work synergistically with other drugs. patsnap.com

Bedaquiline's inhibition of drug efflux pumps can boost the efficacy of other compounds, such as Linezolid. nih.gov

Conversely, some metabolic states may antagonize drug action. For example, the synthesis of certain folate precursors can antagonize the activity of the anti-folate drug para-aminosalicylic acid (PAS). nih.gov

Phenotypic Consequences of Target Inhibition

The ultimate consequence of the biochemical and physiological disruption caused by inhibitors is a range of observable phenotypic changes that culminate in either the cessation of growth or cell death.

Impairment of Cell Growth and Division: The most direct consequence of inhibiting essential processes is the arrest of multiplication. droracle.ai For cell wall inhibitors like Ethambutol and Isoniazid, this is due to the inability to properly synthesize the envelope required for cell expansion and division. drugbank.com For inhibitors of protein or RNA synthesis like Linezolid and Rifampicin, the lack of essential macromolecules halts all growth processes. patsnap.comyoutube.com

Loss of Cell Wall Integrity and Altered Morphology: Drugs targeting the cell wall lead to its weakening. This results in increased permeability to external substances and a higher susceptibility to osmotic stress. wikipedia.orgpatsnap.com In some cases, such as the depletion of the cell-wall-synthesizing enzyme PBP1, it can lead to severe morphological abnormalities and a loss of cell shape. plos.org

Cell Death: For bactericidal agents, the cascade of events initiated by target inhibition ultimately leads to cell death. pediatriconcall.comwikipedia.org This can occur through various downstream effects, including the accumulation of toxic intermediates, irreparable damage to cellular structures, or the inability to maintain essential functions like membrane potential. nih.gov

Induction of a Dormant-Like State: In some instances, exposure to inhibitors can trigger a stress response that pushes the bacteria into a dormant or persistent state, characterized by low metabolic activity. oup.comnih.gov While this is a survival strategy for the bacterium, it also represents a major challenge for treatment, underscoring the importance of inhibitors that are active against these non-replicating forms. mdpi.com

Structure Activity Relationship Sar Studies and Compound Optimization for Mycobacterium Tuberculosis Inhibitors

Elucidation of Key Structural Features for Antitubercular Activity

The identification of key structural features, or pharmacophores, is a cornerstone of medicinal chemistry. For Mtb inhibitors, these features often include specific functional groups and spatial arrangements that are essential for binding to their molecular targets and exerting an inhibitory effect.

In the case of oxadiazole-based inhibitors targeting the DprE1 enzyme, a hydrophobic and aromatic phenyl ring on the left-hand side of the molecule has been found to be essential for potent activity. Replacement of this phenyl ring with a smaller methyl group leads to a complete loss of activity, while substitution with a pyridine ring results in a decrease in potency frontiersin.org. Furthermore, the size of substituents on this phenyl ring is critical, with smaller, electron-withdrawing groups being tolerated, while larger groups can abolish activity frontiersin.org.

SAR studies of carboxamide derivatives have revealed the importance of substitution patterns on the aromatic rings. For instance, methyl substitutions on the phenyl carbamoyl side chain, coupled with specific substitutions on a 4-phenyl ring, can enhance potency. Conversely, the replacement of a methyl group with a halogen can lead to a loss of antitubercular activity nih.gov.

For coumarin hybrids, the presence of electron-withdrawing substituents has been shown to be beneficial for their anti-tubercular activity mdpi.com. In a different chemical class, the α-keto group has been identified as an essential moiety for the inhibitory activity of α-ketopimelic acid and its analogues against the Mtb enzyme dihydrodipicolinate synthase (DapA) researchgate.net. Shortening the carbon chain length, even while retaining the α-keto group, significantly reduces inhibitory activity researchgate.net.

These examples underscore the diverse yet specific structural requirements for effective Mtb inhibition across different chemical scaffolds. The elucidation of these key features provides a roadmap for the design of more potent and selective antitubercular agents.

| Compound Class | Key Structural Features for Antitubercular Activity |

| Nitroimidazoles | Nitro group, bicyclic oxazine (for 4-nitroimidazoles), lipophilic tail (for 4-nitroimidazoles) pharmabiz.com |

| Oxadiazoles (DprE1 inhibitors) | Hydrophobic and aromatic phenyl ring, specific substituent size and electronics on the phenyl ring frontiersin.org |

| Carboxamides | Substitution patterns on phenyl rings, nature of the carbamoyl side chain nih.gov |

| Coumarin Hybrids | Electron-withdrawing substituents mdpi.com |

| α-Ketopimelic Acid Analogues | α-keto group, specific carbon chain length researchgate.net |

Design and Synthesis of Analogues for Enhanced Potency and Selectivity

Structure-Guided Design: X-ray crystallography plays a pivotal role in this process by providing detailed three-dimensional information about how an inhibitor binds to its target protein. This structural insight allows for the rational design of modifications to improve binding affinity and selectivity. For instance, the crystal structures of Mycobacterium tuberculosis adenosine kinase (MtbAdoK) complexed with adenosine analogues have guided the synthesis of potent 6-substituted adenosine analogues with low micromolar anti-Mtb activity nih.gov. Similarly, X-ray crystallography was instrumental in guiding the design of leucyl-tRNA synthetase (LeuRS) inhibitors with good biochemical potency and whole-cell activity against Mtb nih.gov.

Fragment-Based Drug Discovery: This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent inhibitors. A fragment-growing strategy, supported by enzymatic assays and X-ray crystallography, was successfully used to develop a new class of nanomolar inhibitors of the Mtb enzyme InhA nih.gov.

Diversity-Oriented Synthesis (DOS): DOS is a strategy that aims to generate a wide variety of structurally diverse molecules from a common starting material. This approach was applied to develop a range of novel bicyclic salicylic acids as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), leading to a lead compound with improved potency and excellent specificity pharmabiz.com.

Modification of Natural Products and Existing Scaffolds: Natural products often provide a rich source of inspiration for the development of new drugs. The redesign of the natural product sanguinarine, through medicinal chemistry principles, led to the development of a more potent and less toxic antibacterial compound, BPD-9, which is effective against multi-drug resistant strains of Mtb mdpi.com. In another example, the synthesis of adamantane and adamantanol analogues of indole-2-carboxamides was undertaken to improve their water solubility while retaining potent antitubercular activity ingentaconnect.com. The adamantanol-containing analogues exhibited improved aqueous solubility, demonstrating that this moiety is a suitable replacement for the adamantane scaffold in this series of MmpL3 inhibitors ingentaconnect.com.

Furthermore, leveraging the structure of the sansanmycin family of natural products, researchers designed and synthesized analogues with hydrophobic amide modifications that exhibited nanomolar inhibitory activity against Mtb MurX and potent in vitro activity against Mtb frontiersin.org.

The following table provides examples of analogue design strategies and their impact on potency.

| Original Compound/Scaffold | Design Strategy | Resulting Analogue/Series | Improvement in Potency/Properties |

| Adenosine | Structure-Guided Design | 6-substituted adenosine analogues | Low micromolar anti-Mtb activity nih.gov |

| Fragment Hit for InhA | Fragment-Growing | Novel nanomolar InhA inhibitors | Development of nanomolar inhibitors from a weakly binding fragment nih.gov |

| Salicylic Acid | Diversity-Oriented Synthesis | Bicyclic salicylic acids | IC50 of 2 µM and >20-fold specificity for mPTPB pharmabiz.com |

| Sanguinarine (Natural Product) | Medicinal Chemistry Redesign | BPD-9 | More potent and less toxic than the parent compound mdpi.com |

| Adamantane-based indole-2-carboxamides | Analogue Synthesis | Adamantanol-containing indole-2-carboxamides | Improved water solubility while retaining potent anti-TB activity ingentaconnect.com |

| Sansanmycin (Natural Product) | Analogue Synthesis | Analogues with hydrophobic amide modifications | Nanomolar inhibitory activity against Mtb MurX frontiersin.org |

Computational Approaches in SAR Analysis and Lead Optimization

Computational methods have become indispensable tools in modern drug discovery, enabling the rapid analysis of SAR and the efficient optimization of lead compounds. These in silico techniques complement experimental approaches by providing valuable insights into the molecular interactions that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with antitubercular efficacy, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues nih.gov. For example, a QSAR study on quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their anti-TB activity. This model guided the design of a new series of compounds with potent antimycobacterial activity mdpi.com.

Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a specific drug target to identify potential inhibitors. Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is a popular approach for discovering novel scaffolds researchgate.net. For instance, a virtual screen of the NCI library against the Mtb enzyme InhA led to the discovery of novel, fragment-sized inhibitors with low structural similarity to known inhibitors pharmabiz.com. Similarly, virtual screening of the ZINC database has been used to identify potential inhibitors of Mtb-MurB researchgate.net.